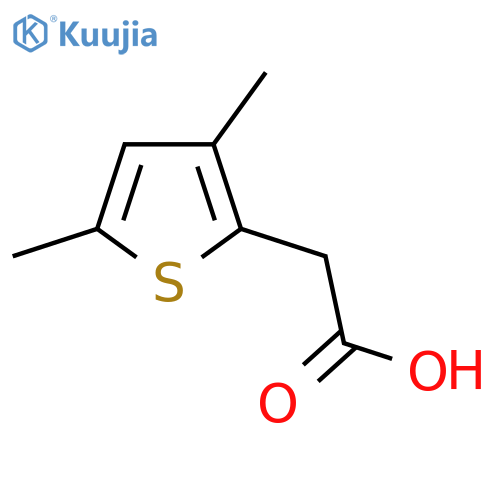Cas no 222553-93-7 (2-(3,5-Dimethylthiophen-2-yl)acetic acid)

222553-93-7 structure
商品名:2-(3,5-Dimethylthiophen-2-yl)acetic acid
2-(3,5-Dimethylthiophen-2-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3,5-dimethylthiophen-2-yl)acetic acid
- 3,5-dimethylthiopheneacetic acid
- Z2768769177
- 2-(3,5-Dimethylthiophen-2-yl)acetic acid
-
- インチ: 1S/C8H10O2S/c1-5-3-6(2)11-7(5)4-8(9)10/h3H,4H2,1-2H3,(H,9,10)
- InChIKey: JHWOGQXJVAHIFI-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=CC(C)=C1CC(=O)O
計算された属性
- せいみつぶんしりょう: 170.04015073g/mol
- どういたいしつりょう: 170.04015073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.5
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-(3,5-Dimethylthiophen-2-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-366130-0.1g |
2-(3,5-dimethylthiophen-2-yl)acetic acid |
222553-93-7 | 95.0% | 0.1g |
$518.0 | 2025-03-18 | |
| Enamine | EN300-366130-5.0g |
2-(3,5-dimethylthiophen-2-yl)acetic acid |
222553-93-7 | 95.0% | 5.0g |
$4349.0 | 2025-03-18 | |
| Enamine | EN300-366130-1.0g |
2-(3,5-dimethylthiophen-2-yl)acetic acid |
222553-93-7 | 95.0% | 1.0g |
$1500.0 | 2025-03-18 | |
| A2B Chem LLC | AW30977-2.5g |
2-(3,5-dimethylthiophen-2-yl)acetic acid |
222553-93-7 | 95% | 2.5g |
$3130.00 | 2024-04-20 | |
| 1PlusChem | 1P01BU1T-1g |
2-(3,5-dimethylthiophen-2-yl)acetic acid |
222553-93-7 | 95% | 1g |
$1916.00 | 2023-12-18 | |
| A2B Chem LLC | AW30977-100mg |
2-(3,5-dimethylthiophen-2-yl)acetic acid |
222553-93-7 | 95% | 100mg |
$581.00 | 2024-04-20 | |
| Enamine | EN300-366130-0.5g |
2-(3,5-dimethylthiophen-2-yl)acetic acid |
222553-93-7 | 95.0% | 0.5g |
$1170.0 | 2025-03-18 | |
| Enamine | EN300-366130-0.25g |
2-(3,5-dimethylthiophen-2-yl)acetic acid |
222553-93-7 | 95.0% | 0.25g |
$743.0 | 2025-03-18 | |
| Enamine | EN300-366130-0.05g |
2-(3,5-dimethylthiophen-2-yl)acetic acid |
222553-93-7 | 95.0% | 0.05g |
$347.0 | 2025-03-18 | |
| Enamine | EN300-366130-10.0g |
2-(3,5-dimethylthiophen-2-yl)acetic acid |
222553-93-7 | 95.0% | 10.0g |
$6450.0 | 2025-03-18 |
2-(3,5-Dimethylthiophen-2-yl)acetic acid 関連文献
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
222553-93-7 (2-(3,5-Dimethylthiophen-2-yl)acetic acid) 関連製品
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 81216-14-0(7-bromohept-1-yne)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
